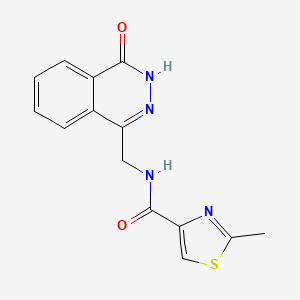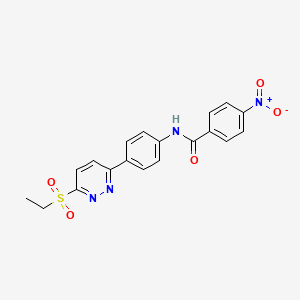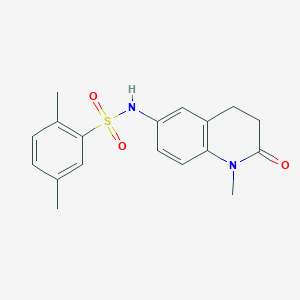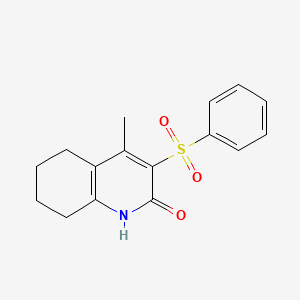![molecular formula C22H21N3O5 B2396824 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921793-04-6](/img/structure/B2396824.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of the compound is not well understood at this time. It’s possible that the compound interacts with its targets by binding to them, altering their function, or modulating their activity. The specific changes resulting from these interactions would depend on the nature of the targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific information about its targets, it’s difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Without this information, it’s challenging to describe these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-22(2)12-30-17-10-13(8-9-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICBEUVDUBNFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)



![3-hydroxy-7-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2396753.png)
![5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride](/img/structure/B2396754.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2396755.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B2396759.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)

